3,5-Diacetyl-1,4-dihydrolutidine

Catalog No.
S600845
CAS No.
1079-95-4
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Diacetyl-1,4-dihydrolutidine

CAS Number

1079-95-4

Product Name

3,5-Diacetyl-1,4-dihydrolutidine

IUPAC Name

1-(5-acetyl-2,6-dimethyl-1,4-dihydropyridin-3-yl)ethanone

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-6-10(8(3)13)5-11(9(4)14)7(2)12-6/h12H,5H2,1-4H3

InChI Key

SLZAMKNXRDJWLA-UHFFFAOYSA-N

SMILES

CC1=C(CC(=C(N1)C)C(=O)C)C(=O)C

Synonyms

3,5-diacetyl-1,4-dihydrolutidine

Canonical SMILES

CC1=C(CC(=C(N1)C)C(=O)C)C(=O)C

Formaldehyde Detection:

3,5-Diacetyl-1,4-dihydrolutidine (DAHDL) has been explored in scientific research for its potential application in formaldehyde detection. Studies have demonstrated that DAHDL exhibits high sensitivity and selectivity towards formaldehyde gas, making it a promising candidate for developing indoor air quality sensors.

The mechanism behind DAHDL's formaldehyde detection involves a chemical reaction between the two functional groups present in its structure - the diacetyl groups and the amine group. This reaction leads to a change in fluorescence properties of DAHDL upon exposure to formaldehyde, allowing for its detection at low concentrations ().

Development of Porous Materials:

DAHDL has also been utilized in scientific research for the development of porous materials with enhanced functionalities. By incorporating DAHDL into the structure of porous materials, researchers have aimed to improve their adsorption and detection capabilities for various target molecules, including formaldehyde and other volatile organic compounds (VOCs) ().

3,5-Diacetyl-1,4-dihydrolutidine is a chemical compound with the molecular formula C₁₁H₁₅N₁O₂. It is characterized by its dihydropyridine structure, which contributes to its unique chemical properties. This compound is derived from acetylacetone and is notable for its fluorescence properties, making it useful in various analytical applications. The compound exhibits both absorption and emission characteristics that can be influenced by environmental factors such as temperature and irradiation .

The primary focus of DADHL research revolves around its potential as a formaldehyde sensor. Studies propose that the electron-rich nature of the molecule allows it to interact with formaldehyde through a mechanism yet to be fully elucidated []. Formaldehyde detection often relies on the formation of a chemical bond between the sensor and the target molecule. Further research is required to understand the exact interaction between DADHL and formaldehyde.

The formation of 3,5-diacetyl-1,4-dihydrolutidine typically involves reactions between acetylacetone and formaldehyde in the presence of ammonium salts. The reaction pathway has been studied using theoretical methods, revealing that the elimination of water is a key step in its synthesis, with significant energy barriers observed in gas-phase reactions compared to aqueous solutions .

Research indicates that 3,5-diacetyl-1,4-dihydrolutidine exhibits biological activity that may be useful in enzyme assays. It has been employed as a reagent to detect alcohol oxidase activity, highlighting its potential application in biochemical analyses . The compound's ability to form fluorescent products further enhances its utility in biological studies.

The synthesis of 3,5-diacetyl-1,4-dihydrolutidine can be achieved through several methods:

  • Reaction with Acetylacetone: Typically involves reacting acetylacetone with formaldehyde and ammonium salts.
  • Hydrolysis Reactions: The compound can also be synthesized through hydrolysis processes involving related compounds like Fluoral-P .
  • Theoretical Studies: Computational chemistry methods have been employed to optimize reaction pathways and predict product formation under various conditions .

3,5-Diacetyl-1,4-dihydrolutidine finds applications in:

  • Analytical Chemistry: Used as a reagent for detecting trace amounts of formaldehyde and other aldehydes.
  • Fluorescence Studies: Its photophysical properties make it suitable for use in fluorescence spectroscopy.
  • Biochemical Assays: Employed in enzyme activity assays due to its ability to form fluorescent complexes .

Several compounds share structural similarities with 3,5-diacetyl-1,4-dihydrolutidine. Here are a few notable examples:

Compound NameStructure TypeUnique Features
3,5-Dibenzoyl-1,4-dihydro-2,6-dimethylpyridineDihydropyridine derivativeExhibits distinct fluorescence properties
2,6-Dibenzoyl-1,4-dihydro-3,5-dimethylpyridineDihydropyridine derivativeSimilar reactivity but different substitution pattern
AcetylacetanilideAcetanilide derivativeForms different fluorescent products

While these compounds share a common structural framework with 3,5-diacetyl-1,4-dihydrolutidine, their unique substitution patterns lead to variations in their chemical reactivity and biological activities. The specific dihydropyridine structure of 3,5-diacetyl-1,4-dihydrolutidine contributes to its distinctive properties and applications in analytical chemistry and biochemistry .

XLogP3

0.8

UNII

414TNN4AH7

Wikipedia

3,5-diacetyl-1,4-dihydrolutidine

Dates

Modify: 2023-08-15

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